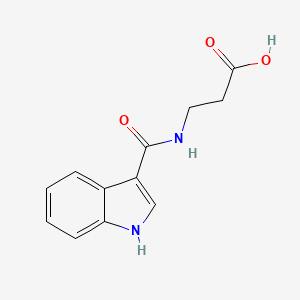

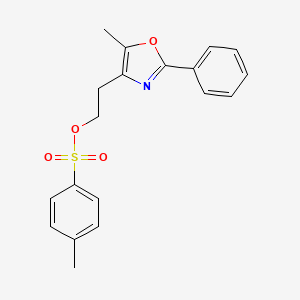

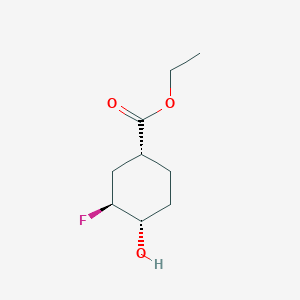

![molecular formula C7H10O B3109313 Bicyclo[3.1.1]heptan-3-one CAS No. 17159-75-0](/img/structure/B3109313.png)

Bicyclo[3.1.1]heptan-3-one

Übersicht

Beschreibung

“Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-” is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.2334 . It has several stereoisomers and is also known by other names such as trans-3-Pinanone, (E)-Pinocamphone, trans-Pinocamphone, and Pinocamphone .

Synthesis Analysis

The synthesis of this compound involves a photocatalytic Minisci Reaction . Another method involves a convergent synthesis from bench-stable bicyclo[1.1.0]butanes and cyclopropanes .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Bicyclo[3.1.1]heptane (BCHs) have been recently highlighted as bioisosteres for meta-substituted aromatic rings . The carbonyl cyclopropanes can be employed for both [3sigma + 2sigma] and [3sigma + 2pi] cycloaddition with either bicyclo[1.1.0]butanes and alkenes, yielding bicyclo[3.1.1]heptanes and cyclopentanes respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using Gas Chromatography . The compound has a molecular weight of 152.2334 .Wissenschaftliche Forschungsanwendungen

Molecular Structure Investigation

Bicyclo[3.1.1]heptan-3-one has been a subject of interest in structural chemistry. Studies involving electron diffraction of vapors have explored its molecular structure, revealing significant details like carbon-carbon bond lengths and molecular symmetry. These findings are crucial for understanding the chemical behavior and potential applications of this compound (Dallinga & Toneman, 2010).

Synthetic Chemistry and Derivatives

In synthetic chemistry, this compound derivatives are produced through various chemical reactions. For instance, a study demonstrates the formation of Bicyclo[3.1.1]heptane derivatives via radical mechanisms, highlighting the compound's versatility and potential in creating complex molecular structures (Kostryukov & Masterova, 2020).

Development of Synthetic Strategies

The development of synthetic strategies for this compound and its derivatives is a significant area of research. Recent advancements include photoinduced cycloaddition for synthesizing trisubstituted Bicyclo[3.1.1]heptanes. Such strategies are key in medicinal chemistry for creating bioisosteric compounds (Zheng et al., 2022).

Exploration in Polycyclic Compounds

Research in polycyclic compounds often includes this compound. Investigations into fused or condensed cyclic systems provide insights into the chemical properties and potential applications of these compounds in various scientific fields (Cox, 1975).

Catalytic Processes

This compound is also studied in the context of catalytic processes. For example, its hydrogenation and dimerization catalyzed by specific complexes have been explored, demonstrating its reactivity and potential in catalysis (Kanai, Watabe, & Nakayama, 1986).

Radical Cyclization Studies

Investigations into radical cyclization processes involving this compound have led to the efficient and diastereoselective construction of its derivatives. Such studies are pivotal in organic chemistry, especially in the synthesis of complex molecules (Bogen, Fensterbank, & Malacria, 1999).

Wirkmechanismus

Target of Action

Bicyclo[3.1.1]heptan-3-one is a complex organic compound with a unique structure

Biochemical Pathways

There is limited information available on the specific biochemical pathways affected by this compound. It has been suggested that this compound could be used as a bioisostere for meta-substituted benzenes . This implies that it might interact with similar biochemical pathways as these compounds.

Pharmacokinetics

The pharmacokinetics of Bicyclo[31Its molecular weight is 152.2334 , which is within the range generally favorable for bioavailability.

Zukünftige Richtungen

Bicyclo[3.1.1]heptane (BCHs) have been recently highlighted as bioisosteres for meta-substituted aromatic rings . This suggests potential future directions for the use of Bicyclo[3.1.1]heptan-3-one in the synthesis of new compounds . Additionally, the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton suggests potential for further exploration .

Eigenschaften

IUPAC Name |

bicyclo[3.1.1]heptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-3-5-1-6(2-5)4-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIHTAXECHFKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Bicyclo[3.1.1]heptan-3-one derivatives highlighted in the research?

A1: The research primarily explores the use of this compound derivatives as potential UV absorbers. Specifically, 4-arylidene isopinocamphones, a class of compounds synthesized from this compound and various benzaldehydes, have shown promising UV absorption properties. [] This opens up possibilities for their use in sunscreens and other UV-protective materials.

Q2: How does the structure of 4-arylidene isopinocamphones influence their UV absorption characteristics?

A2: The specific substituent on the arylidene group significantly impacts the UV absorption profile of these compounds. For example, compounds with electron-donating substituents like methyl or methoxy groups primarily absorb UV-B radiation. [] In contrast, compounds with electron-withdrawing substituents like chlorine or nitro groups exhibit stronger absorption in the UV-A region. [] Interestingly, the compound containing a nitro group displayed absorption in both UV-A and UV-B regions. [] This structure-activity relationship allows for the tailoring of UV absorption properties by modifying the arylidene substituent.

Q3: What insights into the synthesis of this compound and its derivatives are provided in the research?

A3: The research details the synthesis of various this compound derivatives through different pathways. One study describes the synthesis of 4-arylidene isopinocamphones starting from α-pinene, a natural compound found in pine trees. [] α-Pinene is first converted to (+)isopinocamphone through hydroboration-oxidation, followed by a reaction with various benzaldehydes in the presence of an alkali catalyst to yield the desired 4-arylidene isopinocamphones. [] Another study focuses on the synthesis of this compound itself from Norpinanone (Bicyclo[3.1.1]heptan-2-one) and explores the reactivity of its tosylhydrazone under different basic conditions. [] These synthetic approaches highlight the versatility of this compound as a starting material for diverse chemical transformations.

Q4: How was the structure of the newly synthesized this compound derivatives confirmed?

A4: Researchers employed a combination of spectroscopic techniques to confirm the structure of the synthesized compounds. These techniques include Fourier-transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and gas chromatography-mass spectrometry (GC-MS). [] The data obtained from these analyses provided comprehensive structural information, confirming the identity and purity of the synthesized compounds.

Q5: Beyond UV absorption, were any other properties of the synthesized this compound derivatives investigated?

A5: Yes, in addition to UV absorption, the research also investigated the light stability of the synthesized 4-arylidene isopinocamphones. [] This is a crucial factor to consider for their potential application in UV-protective materials, as prolonged exposure to light can degrade their effectiveness. The study revealed variations in light stability depending on the arylidene substituent. [] These findings provide valuable insights for selecting appropriate derivatives for specific applications where light stability is essential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

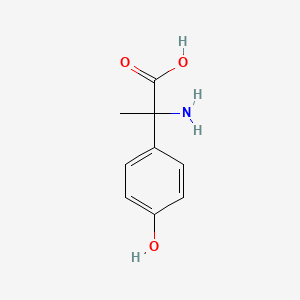

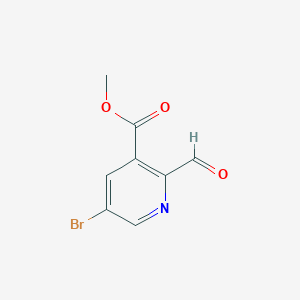

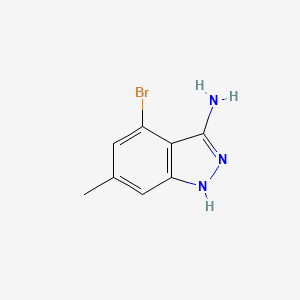

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)